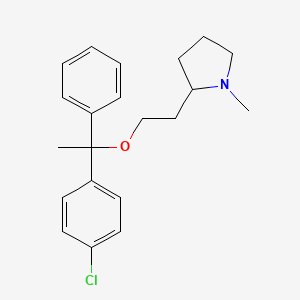
Clemastinum
Vue d'ensemble
Description
A histamine H1 antagonist used as the hydrogen fumarate in hay fever, rhinitis, allergic skin conditions, and pruritus. It causes drowsiness.
Applications De Recherche Scientifique
Pharmacokinetics and Pharmacodynamics in Horses
- Study on Horses : Clemastine's pharmacokinetics and efficacy were investigated in horses. The drug demonstrated rapid initial decline in plasma concentration after intravenous administration, with a terminal half-life of 5.4 hours. However, oral bioavailability was found to be only 3.4%, suggesting that oral administration to horses is not effective. Intravenous administration at least three to four times daily is required to maintain therapeutic plasma concentrations. Clemastine was efficacious in reducing histamine-induced wheal formations in horses (Törneke et al., 2003).
Effects on Human Hormonal Profiles
- Impact on Human Hormones : A study investigated clemastine's impact on the human hormonal pituitary-thyroid-adrenal axis. Significant differences in the human hormonal profile were observed upon clemastine treatment, indicating its influence on physiological and psychological performances (Abd-Rabou, Ahmed, & Eskander, 2017).
Neuroinflammatory and Depressive-Like Behavior in Mice
- Neuroinflammatory Signaling and Depression : Clemastine was found to alleviate depressive-like behavior in mice by reversing the imbalance of microglia-related pro-inflammatory state in the hippocampus. This suggests its potential use in addressing neuroinflammatory signaling associated with depression (Su, Zhang, Jiang, & Wang, 2018).
Myocardial Ischemia-Reperfusion Injury
- Cardioprotection Mechanisms : A study demonstrated that clemastine fumarate protects against myocardial ischemia-reperfusion injury by activating the TLR4/PI3K/Akt signaling pathway, suggesting its potential as a cardioprotective agent (Yuan et al., 2020).
Antimicrobial Activity
- Antimicrobial Properties : Clemastine exhibits antibacterial activity, as shown in a study exploring its minimum inhibitory concentrations against certain bacteria. It was found to affect cell membrane permeability and cause leakage of intracellular materials, including K+ (Bazaz & Vahedi, 1991).
Alzheimer’s Disease Model Mouse
- Application in Alzheimer’s Disease : In an Alzheimer’s disease model mouse, clemastine was shown to ameliorate myelin deficits by preventing senescence of oligodendrocytes precursor cells, reducing brain amyloid-beta deposition, and rescuing short-term memory deficits (Xie et al., 2021).
Targeting Plasmodium Parasite in Malaria
- Malaria Drug Resistance : Clemastine was identified as targeting the Plasmodium chaperonin TRiC/CCT, which is crucial for combating malaria drug resistance. It binds to and destabilizes the essential Plasmodium chaperonin TRiC/CCT, affecting the levels and morphology of the major TRiC substrate tubulin during Plasmodium asexual reproduction (Lu et al., 2020).
Propriétés
IUPAC Name |
2-[2-[1-(4-chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClNO/c1-21(17-7-4-3-5-8-17,18-10-12-19(22)13-11-18)24-16-14-20-9-6-15-23(20)2/h3-5,7-8,10-13,20H,6,9,14-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNNUSGIPVFPVBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCC3CCCN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80860149 | |
| Record name | 2-{2-[1-(4-Chlorophenyl)-1-phenylethoxy]ethyl}-1-methylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80860149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-[1-(4-Chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



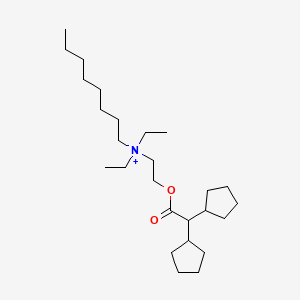

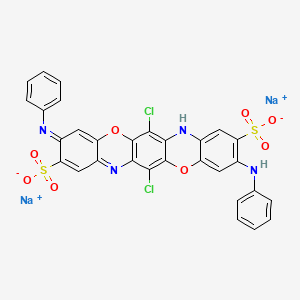
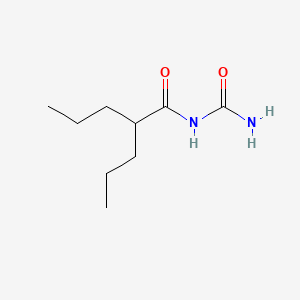


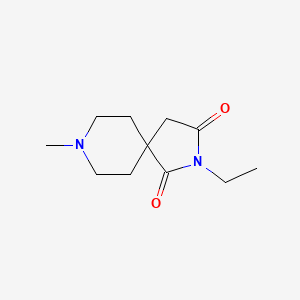
![1,6,11-Trihydroxy-8-[4-hydroxy-5-[5-hydroxy-4-[5-[4-hydroxy-5-[5-hydroxy-4-(5-hydroxy-6-methyl-tetrahydropyran-2-yl)oxy-6-methyl-tetrahydropyran-2-yl]oxy-6-methyl-tetrahydropyran-2-yl]oxy-6-methyl-tetrahydropyran-2-yl]oxy-6-methyl-tetrahydropyran-2-yl]oxy-6-methyl-tetrahydropyran-2-yl]oxy-3-methyl-5,6-dihydrobenzo[a]anthracene-7,12-dione](/img/structure/B1199108.png)
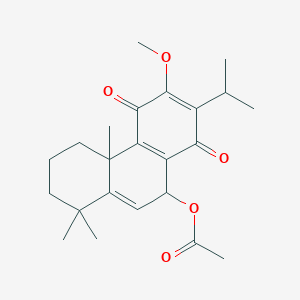
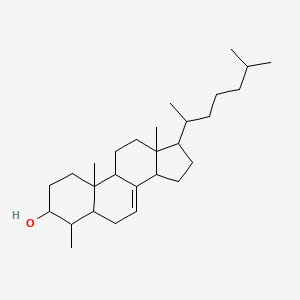
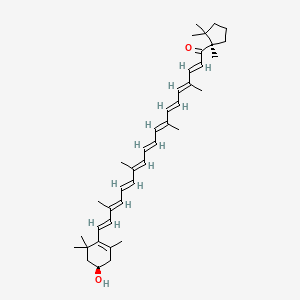
![4-[4-[[1-[(4-Methoxyphenyl)methyl]-5-tetrazolyl]-(3-pyridinyl)methyl]-1-piperazinyl]phenol](/img/structure/B1199114.png)
![N-(3-methoxyphenyl)-1-[4-(1-tetrazolyl)phenyl]sulfonyl-3-piperidinecarboxamide](/img/structure/B1199118.png)
